4-硝基水杨酸

概述

描述

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

2-Hydroxy-4-nitrobenzoic acid is metabolized to 2,4-dihydroxybenzoic acid (2,4-DHBA) by a mono-oxygenase with the concomitant release of chloride and nitrite ions.

科学研究应用

合成衍生物: 4-硝基水杨酸被用作其他化合物合成的中间体,例如4-氨基水杨酸和3∶3′-二羟基偶氮苯-4∶4′-二羧酸,这些化合物在体内还原成4-氨基水杨酸和4-氨基阿司匹林具有潜在应用 (Bhate, Panse, & Venkataraman, 1949)。

动力学和安全评估: 在生产5-硝基水杨酸,4-硝基水杨酸的衍生物时,已经研究了安全性和热动力学方面,特别关注由于多硝化反应引起的失控现象的风险 (Andreozzi, Caprio, Di Somma, & Sanchirico, 2006)。

分光光度法测定: 利用硝基水杨酸开发了一种衍生分光光度法,用于测定植物组织中的硝酸盐。这种方法因其缺乏基质背景干扰而受到赞扬,这是传统分光光度法中常见的问题 (Lastra, 2003)。

电化学和光谱研究: 研究了硝基水杨酸衍生物,如从邻苯二甲酸衍生的硝基腐殖酸,作为有机肥料的潜在用途。利用紫外可见光谱和循环伏安法等技术探讨了它们与Fe(III)和Zn(II)等金属离子的相互作用 (Mercê et al., 1998)。

抗癫痫活性: 研究了3-硝基-4-羟基苯甲酸和相关的5-硝基水杨酸配合物的Zn(II)和Co(II)配合物的抗癫痫活性,揭示了这些化合物的潜在药用应用 (D'angelo et al., 2008)。

分子内催化: 在水溶液中对4-硝基苯基5-硝基水杨酸酯的研究为分子内催化提供了见解,特别突出了溶剂同位素效应在酰基转移反应中的作用 (Gandour et al., 1979)。

安全和危害

作用机制

Mode of Action

These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

4-Nitrosalicylic acid is a metabolite in the degradation pathway of 2-chloro-4-nitrobenzoic acid by certain bacterial strains . The initial step in this degradation is a hydrolytic deamination to form 5-nitrosalicylic acid, followed by ring fission catalyzed by a dioxygenase

Result of Action

It is known that nitroaromatic compounds can have various biological effects, depending on their specific structures and the nature of their interactions with biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitrosalicylic acid. For instance, the compound’s action can be influenced by its presence in ambient air, where it forms part of atmospheric humic-like substances and brown carbon . More than half of its mass is found to be bioaccessible, with almost complete bioaccessibility for nitrosalicylic acids .

生化分析

Biochemical Properties

4-Nitrosalicylic acid plays a significant role in biochemical reactions, particularly in the degradation pathway of 2-chloro-4-nitrobenzoic acid by the acinetobacter strain RKJ12 . It is metabolized to 2,4-dihydroxybenzoic acid by a mono-oxygenase enzyme, with the concomitant release of chloride and nitrite ions . This interaction highlights the compound’s involvement in enzymatic reactions and its potential impact on biochemical pathways.

Cellular Effects

4-Nitrosalicylic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic activities and gene regulation

Molecular Mechanism

The molecular mechanism of 4-Nitrosalicylic acid involves its interaction with specific biomolecules. It binds to enzymes and proteins, influencing their activity and function. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction . Additionally, 4-Nitrosalicylic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrosalicylic acid can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 4-Nitrosalicylic acid can have lasting impacts on cells, including alterations in metabolic pathways and gene expression . Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4-Nitrosalicylic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, 4-Nitrosalicylic acid can exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

4-Nitrosalicylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in the degradation of 2-chloro-4-nitrobenzoic acid by acinetobacter strain RKJ12 is a key example of its involvement in metabolic processes

Transport and Distribution

Within cells and tissues, 4-Nitrosalicylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how the compound reaches its target sites and exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of 4-Nitrosalicylic acid plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications

属性

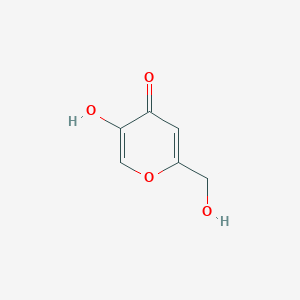

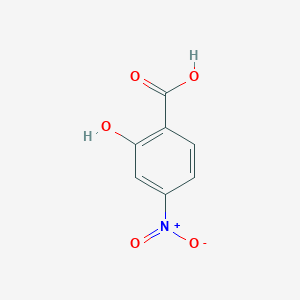

IUPAC Name |

2-hydroxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWUOTZGXIZAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060695 | |

| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-19-2 | |

| Record name | 2-Hydroxy-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrosalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8R8J54RAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a unique characteristic of the degradation pathway of 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12?

A: The degradation pathway of 2C4NBA by Acinetobacter sp. strain RKJ12 utilizes a novel combination of both oxidative and reductive mechanisms. [] This begins with an oxidative ortho dehalogenation converting 2C4NBA to 2-hydroxy-4-nitrobenzoic acid (2H4NBA). [] Interestingly, a mono-oxygenase then converts 2H4NBA to 2,4-dihydroxybenzoic acid, releasing chloride and nitrite ions. [] This is followed by reductive dehydroxylation steps, ultimately leading to the formation of tricarboxylic acid cycle intermediates. []

Q2: Can the catabolic genes responsible for 2C4NBA degradation in Acinetobacter sp. strain RKJ12 be transferred?

A: Research suggests that the catabolic genes responsible for the 2C4NBA degradation pathway in Acinetobacter sp. strain RKJ12 are likely located on a transmissible plasmid approximately 55 kb in size. [] This conclusion is supported by studies using a 2C4NBA− derivative and a 2C4NBA+ transconjugant. []

Q3: How does the presence of triethylene glycol (TEG) chains influence the properties of bis-TEGylated poly(p-benzamide)s?

A: The incorporation of highly flexible TEG chains into the structure of bis-TEGylated poly(p-benzamide)s significantly enhances their solubility in organic solvents. [] Despite their planar structure and intramolecular hydrogen bonding, which typically contribute to rigidity, the presence of TEG chains imparts flexibility and promotes solubility. []

Q4: Can computational chemistry be used to predict the formation of solid solutions between different 4-nitrobenzoic acid derivatives?

A: Yes, quantum chemical calculations, particularly those focusing on lattice and intermolecular interaction energies, have shown promise in predicting the formation of solid solutions among chemically similar molecules like 4-nitrobenzoic acid derivatives. [] By comparing calculated energies and considering the influence of substituent groups on intermolecular interactions (primarily hydrogen bonding), researchers can gain insights into the likelihood of solid solution formation. [] This approach offers a valuable tool for understanding and predicting the solid-state behavior of these compounds. []

Q5: How does the position of a nitro group influence the fragmentation pattern of salicylates and anthranilates in negative ion mass spectrometry?

A: The position of a nitro group relative to ester or hydroxyl functionalities significantly impacts the fragmentation of salicylates and anthranilates under negative ion mass spectrometry. [] When adjacent (ortho configuration), a phenomenon known as the "ortho effect" occurs, leading to characteristic fragmentation pathways. [] For instance, the molecular anions of methyl and phenyl esters of 4-nitrosalicylic acid and 5-nitroanthranilic acid readily eliminate ROH (where R is either methyl or phenyl) through an ortho rearrangement. [] This highlights the importance of structural considerations in mass spectrometry analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。